molecular formula C12H8ClN3 B10844517 1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl- CAS No. 945915-51-5

1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl-

Katalognummer B10844517
CAS-Nummer: 945915-51-5
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: KPQLYWIRBOHKMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Vorbereitungsmethoden

The synthesis of 5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorophenylacetylene with 5-methyl-1,2,4-triazine under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for triazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce high-quality compounds suitable for commercial applications .

Wirkmechanismus

The mechanism of action of 5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine can be compared with other similar compounds, such as:

The uniqueness of 5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

945915-51-5

Molekularformel

C12H8ClN3

Molekulargewicht

229.66 g/mol

IUPAC-Name

3-[2-(3-chlorophenyl)ethynyl]-5-methyl-1,2,4-triazine

InChI

InChI=1S/C12H8ClN3/c1-9-8-14-16-12(15-9)6-5-10-3-2-4-11(13)7-10/h2-4,7-8H,1H3

InChI-Schlüssel

KPQLYWIRBOHKMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=NC(=N1)C#CC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.